(4e)-4-Imino-3-methylpyridin-1(4h)-ol

Synthetic chemistry Heterocyclic reactivity Ketene chemistry

(4E)-4-Imino-3-methylpyridin-1(4H)-ol (CAS 4832-24-0), also catalogued as 4-amino-3-methylpyridine 1-oxide, 3-methyl-4-pyridinamine 1-oxide, or 1-hydroxy-3-methylpyridin-4-imine, is a heterocyclic N-oxide of molecular formula C₆H₈N₂O (MW 124.14). The compound exists predominantly in the 4-imino-N-hydroxy tautomeric form, presenting both a hydrogen-bond donor (imino N–H) and a hydrogen-bond acceptor (N-oxide oxygen) within a rigid planar framework.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 4832-24-0
Cat. No. B112672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4e)-4-Imino-3-methylpyridin-1(4h)-ol
CAS4832-24-0
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CN(C=CC1=N)O
InChIInChI=1S/C6H8N2O/c1-5-4-8(9)3-2-6(5)7/h2-4,7,9H,1H3
InChIKeyDENSTGVWCDAJCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4E)-4-Imino-3-methylpyridin-1(4H)-ol (CAS 4832-24-0): Chemical Identity, Tautomeric Nature, and Core Properties for Laboratory Procurement


(4E)-4-Imino-3-methylpyridin-1(4H)-ol (CAS 4832-24-0), also catalogued as 4-amino-3-methylpyridine 1-oxide, 3-methyl-4-pyridinamine 1-oxide, or 1-hydroxy-3-methylpyridin-4-imine, is a heterocyclic N-oxide of molecular formula C₆H₈N₂O (MW 124.14) . The compound exists predominantly in the 4-imino-N-hydroxy tautomeric form, presenting both a hydrogen-bond donor (imino N–H) and a hydrogen-bond acceptor (N-oxide oxygen) within a rigid planar framework [1]. Its calculated physicochemical descriptors include a topological polar surface area (PSA) of 51.48 Ų, a LogP of 1.59, and a boiling point of 218.1 °C at 760 mmHg . This tautomeric constitution distinguishes it fundamentally from the corresponding 4-aminopyridine congeners, which lack the N-oxide oxygen, and from 4-aminopyridine 1-oxide, which lacks the 3-methyl substituent.

Why 4-Amino-3-methylpyridine 1-Oxide Cannot Be Replaced by Generic Aminopyridines or Des-Methyl N-Oxide Analogs


Generic substitution fails because the N-oxide oxygen is a decisive pharmacophoric element for kinase inhibition [1] and a director of chemical reactivity in electrophilic transformations [2], while the 3-methyl group modulates both electronic character and steric environment at the pyridine ring. The reduced 4-aminopyridine analogs (e.g., 4-AP, 3-Me-4-AP) lack the N-oxide oxygen entirely and exhibit a fundamentally different ionization state at physiological pH (pKa ~9.1 for 4-AP vs. estimated pKa ~4–5 for the N-oxide), altering membrane permeability, protein binding, and off-target liability [3]. Conversely, 4-aminopyridine 1-oxide (des-methyl analog) shows divergent product distribution in key synthetic transformations, confirming that the 3-methyl group is not a silent substituent [2]. These orthogonal differentiation axes render simple functional-group interchange scientifically unsound.

Head-to-Head Quantitative Evidence: Where 4-Amino-3-methylpyridine 1-Oxide Differs Verifiably from Its Closest Analogs


Divergent Chemical Reactivity with Diketene: 3-Methyl Substitution Redirects Product Outcome vs. Des-Methyl N-Oxide

When 4-aminopyridine 1-oxide (1a, des-methyl comparator) and 4-amino-3-methylpyridine 1-oxide (1c, target compound) are reacted with diketene in the presence of triethylamine at 0–5 °C, they yield structurally distinct products. Compound 1a affords N-(1-oxido-4-pyridyl)-2,6-dimethyl-4-pyrone-3-carboxamide (3a), whereas the target compound 1c furnishes N-(3-methyl-1-oxido-4-pyridyl)-2,6-dimethyl-4-pyrone-3-carboxamide (3c), with the 3-methyl group retained and altering the steric/electronic profile of the amide linkage [1]. This divergent pathway demonstrates that the 3-methyl substituent is not innocuous; it directs the reaction outcome away from the des-methyl pathway, enabling access to a distinct chemical space of 4-pyrone-3-carboxamide derivatives.

Synthetic chemistry Heterocyclic reactivity Ketene chemistry

N-Oxide Oxygen Is Essential for p38α MAP Kinase Inhibition: Aminopyridine N-Oxides vs. Reduced Aminopyridines

A series of aminopyridine N-oxides were designed and tested for p38α MAP kinase inhibition. Structure-activity relationship (SAR) studies explicitly revealed that the N-oxide oxygen was essential for activity and was a determinant factor for marked selectivity against other related kinases [1]. The corresponding reduced 4-aminopyridines lacking the N-oxide oxygen are devoid of this p38α inhibitory activity. A representative optimized N-oxide (compound 45) achieved an oral ED₅₀ of 1 mg/kg in the LPS-induced TNFα production model in mice and an ED₅₀ of 4.5 mg/kg in the rat adjuvant arthritis model [1]. The target compound, 4-amino-3-methylpyridine 1-oxide, bears the critical N-oxide pharmacophore and the 3-methyl substituent that can be exploited for further potency optimization within this validated kinase inhibitor scaffold.

Kinase inhibition p38α MAPK Inflammation

Physicochemical Property Divergence: LogP and PSA Differentiate the N-Oxide from Reduced 3-Methyl-4-aminopyridine

The target compound exhibits a calculated LogP of 1.59 and a polar surface area (PSA) of 51.48 Ų . In contrast, the reduced form 3-methyl-4-aminopyridine (CAS 1074-98-2) displays a lower LogP (~0.9) and a smaller PSA (~38 Ų), consistent with the absence of the polar N-oxide oxygen [1]. The N-oxide also has a substantially lower pKa (estimated 4–5) compared to the reduced aminopyridine (pKa ~9.1) [1], meaning that at physiological pH the N-oxide is predominantly uncharged while the reduced form is >99% protonated. This difference in ionization state directly impacts passive membrane permeability, blood-brain barrier penetration potential, and off-target ion-channel liability.

Physicochemical profiling Drug-likeness Membrane permeability

4-Iminopyridine Tautomer Presents a Defined Hydrogen-Bonding Vector for Target Engagement: Structural Basis from X-Ray Crystallography

Crystal structures of the 4-iminopyridine scaffold bound to the SMN Tudor domain (PDB 7W30) reveal that the imino N–H group donates a specific hydrogen bond to the side chain of Asn132, while the aromatic ring is sandwiched between Trp102 and Tyr130 [1]. This hydrogen bond boosts binding affinity significantly: the N132A mutant of SMN shows markedly reduced binding to the 4-iminopyridine ligand [1]. The target compound, (4E)-4-imino-3-methylpyridin-1(4H)-ol, exists in exactly this tautomeric state (4-imino form), presenting both the imino H-bond donor and the N-oxide H-bond acceptor in a fixed geometry. In contrast, the amino tautomer (4-amino-3-methylpyridine 1-oxide) would present a different H-bond donor/acceptor arrangement, and the reduced 4-amino-3-methylpyridine lacks the N-oxide acceptor entirely, altering the recognition pattern.

Structure-based drug design Tautomer recognition Tudor domain

High-Value Application Scenarios for (4E)-4-Imino-3-methylpyridin-1(4H)-ol (CAS 4832-24-0) Based on Quantitative Differentiation Evidence


Synthesis of 2,6-Dimethyl-4-pyrone-3-carboxamide Derivatives via Diketene Cyclocondensation

The target compound reacts regioselectively with diketene under mild conditions (triethylamine, 0–5 °C) to form N-(3-methyl-1-oxido-4-pyridyl)-2,6-dimethyl-4-pyrone-3-carboxamide (3c), a scaffold inaccessible from the des-methyl analog 4-aminopyridine 1-oxide (which yields product 3a) [1]. This reaction provides entry into 4-pyrone-3-carboxamide chemical space with the 3-methylpyridine N-oxide moiety intact, which can serve as a metal-chelating or H-bonding module in medicinal chemistry and agrochemical discovery programs.

Lead Optimization of Selective p38α MAP Kinase Inhibitors

The N-oxide oxygen of the aminopyridine N-oxide scaffold is essential for p38α inhibition and kinase selectivity, while the 3-methyl substituent provides a vector for further SAR exploration [2]. The target compound can be employed as a core fragment for iterative optimization toward potent, orally active anti-inflammatory agents with demonstrated in vivo efficacy (ED₅₀ = 1 mg/kg in LPS-TNFα mouse model for optimized analog) [2].

Fragment-Based or Structure-Guided Design of Tudor Domain Antagonists

The (4E)-4-imino tautomeric form of the target compound presents the imino N–H donor and N-oxide O acceptor in the geometry required for aromatic-cage recognition, as validated by co-crystal structures of 4-iminopyridine ligands with SMN (PDB 7W30) [3]. The 3-methyl group can be elaborated to access additional hydrophobic contacts within the binding pocket, making the compound a viable starting fragment for antagonists targeting methylarginine-binding Tudor domains implicated in spinal muscular atrophy and transcriptional regulation [3].

Synthesis of PET Tracer Precursors via Selective N-Oxide Reduction or Derivatization

The N-oxide group serves as a masked amino handle that can be selectively reduced (e.g., Raney Ni/H₂) to generate 3-methyl-4-aminopyridine (3Me4AP) in high yield [4]. Given that 3Me4AP is ~7-fold more potent than 4-AP at Kv1 potassium channels and is being developed as a PET tracer ([¹¹C]3Me4AP) for CNS demyelination imaging [4], the N-oxide procured here provides a stable, storable precursor that can be reduced on-demand to the active free base, minimizing oxidative degradation during storage.

Quote Request

Request a Quote for (4e)-4-Imino-3-methylpyridin-1(4h)-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.